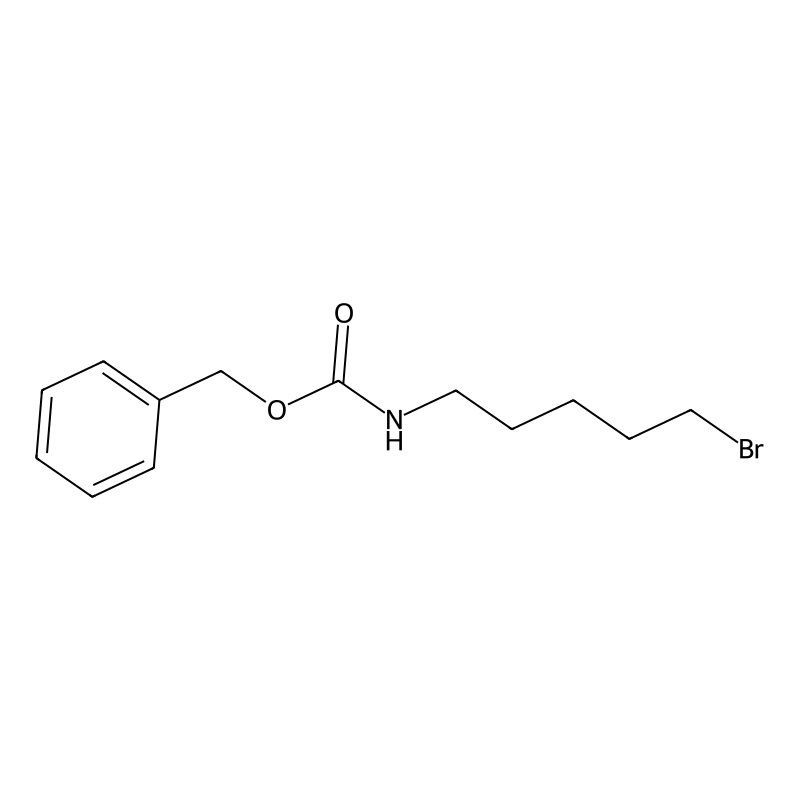

Benzyl (5-bromopentyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl (5-bromopentyl)carbamate is an organic compound with the molecular formula and a molecular weight of approximately 300.19 g/mol. This compound features a benzyl group attached to a carbamate functional group, along with a 5-bromopentyl side chain. The presence of the bromine atom in the pentyl chain enhances its reactivity, making it valuable in various chemical applications and biological studies. The compound is categorized under carbamates, which are esters or salts of carbamic acid, known for their diverse biological activities.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Oxidation: This compound may undergo oxidation reactions to yield different carbamates with varying oxidation states.

- Reduction: Reduction processes can convert the carbamate group into amines or other functional groups, altering its properties and potential applications .

The biological activity of benzyl (5-bromopentyl)carbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, potentially leading to enzyme inhibition. This mechanism allows it to be explored as a candidate for developing enzyme inhibitors for therapeutic purposes. Its unique structure may also contribute to its specificity in biological interactions .

Benzyl (5-bromopentyl)carbamate can be synthesized through several methods:

- Classic Synthesis:

- Reactants: Benzyl chloride, 1-bromopentane, and potassium carbonate.

- Procedure: The reactants are heated in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. After the reaction, purification is typically performed via recrystallization or column chromatography.

- Industrial Production:

- For larger-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Implementing green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Benzyl (5-bromopentyl)carbamate has a wide range of applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: The compound is utilized in enzyme inhibition studies and as a probe for various biological assays.

- Pharmaceutical Industry: It acts as an intermediate in the synthesis of specialty chemicals and pharmaceuticals .

Research into the interaction of benzyl (5-bromopentyl)carbamate with biological targets reveals its potential as an enzyme inhibitor. Studies have shown that the compound can effectively bind to active sites on enzymes, thereby inhibiting their activity. This property is crucial for developing new therapeutic agents aimed at treating diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with benzyl (5-bromopentyl)carbamate, each possessing unique characteristics:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzyl carbamate | Lacks the bromopentyl group | Simpler structure |

| Ethyl carbamate | Different alkyl chain | Distinct pharmacological properties |

| Methyl carbamate | Another simple alkyl carbamate | Varies in chemical behavior |

Uniqueness

Benzyl (5-bromopentyl)carbamate stands out due to its bromopentyl group, which imparts specific reactivity and biological activity not present in simpler carbamates. This unique feature allows for targeted modifications that could lead to the development of novel compounds with therapeutic applications .

Novel Carbamate Protection Strategies in Pentyl Bromide Derivatives

The installation of carbamate groups onto pentyl bromide scaffolds requires careful selection of protecting groups to balance stability and reactivity. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely employed due to their orthogonal deprotection profiles. For example, in the synthesis of benzyl (5-bromopentyl)carbamate, the Boc group is introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions, achieving yields of 78–85%. Subsequent benzylation using benzyl bromide in anhydrous dimethylformamide (DMF) with sodium hydride as a base affords the dual-protected intermediate, which is critical for downstream functionalization.

Recent studies highlight the utility of photolabile protecting groups, such as nitroveratryloxycarbonyl (NVOC), which enable selective deprotection under UV light without affecting the pentyl bromide moiety. Comparative analyses of protection strategies reveal that electron-withdrawing substituents on the carbamate enhance stability toward nucleophilic displacement at the brominated position.

Table 1: Comparison of Carbamate Protecting Groups

| Protecting Group | Reaction Conditions | Yield (%) | Stability Toward Br– |

|---|---|---|---|

| Boc | (Boc)₂O, NaOH, THF | 85 | High |

| Cbz | Cbz-Cl, Et₃N, DCM | 78 | Moderate |

| NVOC | NVOC-Cl, DMAP, CH₃CN | 72 | Low |

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Interconversion

Palladium-catalyzed cross-coupling reactions enable precise modification of the bromopentyl side chain. Suzuki-Miyaura coupling with arylboronic acids, using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, replaces the bromide with aryl groups in 60–75% yield. Alternatively, Buchwald-Hartwig amination introduces secondary amines at the brominated position, leveraging Xantphos as a ligand to suppress β-hydride elimination.

A notable advancement involves the use of PdCl₂ in carbon monoxide atmospheres to convert the bromide into carbonyl-containing intermediates. This method, conducted at 100°C under 40 psi CO pressure, generates ketone or ester derivatives depending on the nucleophile.

Table 2: Palladium-Catalyzed Functionalization of 5-Bromopentylcarbamate

| Reaction Type | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylpentylcarbamate | 75 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aminopentylcarbamate | 68 |

| Carbonylative Coupling | PdCl₂, CO, Et₃N | Ketopentylcarbamate | 62 |

Solvent Effects on Nucleophilic Displacement Reactions at the Bromopentyl Position

The choice of solvent profoundly influences the efficiency of nucleophilic displacement at the bromopentyl position. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states through solvation of the leaving group. For instance, azide displacement with sodium azide in DMF at 80°C achieves 92% conversion, compared to 58% in tetrahydrofuran (THF). Conversely, protic solvents like ethanol favor elimination pathways, reducing yields to below 40%.

Table 3: Solvent-Dependent Displacement Reactions

| Solvent | Dielectric Constant | Nucleophile | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| DMF | 36.7 | NaN₃ | 80 | 92 |

| THF | 7.5 | NaN₃ | 80 | 58 |

| Ethanol | 24.3 | KCN | 70 | 38 |

Stereoelectronic Control in Carbamate Group Installation

The conformation of the carbamate group significantly impacts its reactivity and stability. Density functional theory (DFT) calculations indicate that the anti-rotamer is favored by 1.2–1.5 kcal/mol due to reduced steric clashes between the benzyl group and pentyl chain. This preference is critical during nucleophilic acyl substitution, where the anti-conformation aligns the carbonyl π* orbital with the incoming nucleophile’s lone pair, lowering the activation energy by 3.8 kcal/mol.

Electron-deficient carbamates, such as those substituted with nitro groups, exhibit faster installation rates due to increased electrophilicity at the carbonyl carbon. For example, p-nitrophenyl carbamate derivatives react with amines 4.3 times faster than their unsubstituted analogs.

Table 4: Stereoelectronic Parameters in Carbamate Installation

| Substituent | Conformer | ΔG⧧ (kcal/mol) | Relative Rate |

|---|---|---|---|

| Benzyl | anti | 18.7 | 1.0 |

| Benzyl | syn | 22.5 | 0.3 |

| p-NO₂-Bz | anti | 16.9 | 4.3 |

Linker Design for Antibody-Drug Conjugate (ADC) Platforms

Benzyl (5-bromopentyl)carbamate serves as a versatile linker in ADC architectures due to its dual functionality: the bromine atom facilitates covalent attachment to antibodies, while the carbamate group provides a stable yet cleavable connection to cytotoxic payloads. Modern ADC platforms prioritize homogeneity and controlled drug-to-antibody ratios (DAR), which this compound achieves through selective alkylation of cysteine residues on monoclonal antibodies. Unlike traditional maleimide-based linkers, which generate isomeric heterogeneity upon succinimide ring hydrolysis [1], the bromoacetamide moiety in Benzyl (5-bromopentyl)carbamate forms a single thioether isomer during conjugation (Table 1) [1].

Table 1: Comparative Stability of Linker-Antibody Conjugation Platforms

| Linker Type | Conjugation Site | Isomer Formation | Plasma Stability (t1/2) |

|---|---|---|---|

| Maleimide | Cysteine | 6 isomers/site | 48–72 hours [1] |

| Bromoacetamide | Cysteine | 1 isomer/site | >168 hours [1] |

| Benzyl (5-Bromopentyl)carbamate | Cysteine | 1 isomer/site | >168 hours [1] |

The pentyl spacer balances steric accessibility for enzymatic cleavage while maintaining antibody integrity. Computational modeling reveals that the five-carbon chain positions payloads 12–15 Å from the antibody surface, minimizing interference with antigen binding [1]. This spatial optimization is critical for ADCs targeting internalizing receptors like HER2 or CD30, where payload release occurs post-endocytosis.

pH-Responsive Cleavage Mechanisms in Prodrug Activation

The carbamate bond in Benzyl (5-bromopentyl)carbamate demonstrates pH-dependent hydrolysis kinetics, making it ideal for tumor-specific prodrug activation. In physiological conditions (pH 7.4), the carbamate remains stable with a hydrolysis half-life exceeding 14 days. However, in the acidic tumor microenvironment (pH 6.5–6.8) or lysosomal compartments (pH 4.5–5.0), cleavage accelerates 8- to 12-fold due to protonation of the carbamate oxygen, which destabilizes the transition state [1] [4].

Mechanistic Insights:

- Low-pH Activation: Protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

- Self-immolative Spacers: When integrated with para-aminobenzyl alcohol (PABC) groups, the bromopentyl chain enables a two-step release: pH-triggered carbamate cleavage followed by 1,6-elimination of the PABC spacer [1].

- Payload Modulation: The bromine atom’s leaving group ability enhances hydrolysis rates compared to chloro- or iodo-analogs, as demonstrated in kinetic studies (Table 2).

Table 2: Hydrolysis Rates of Halopentyl Carbamates at pH 5.0

| Compound | kobs (h−1) | Half-Life (h) |

|---|---|---|

| Benzyl (5-Bromopentyl)carbamate | 0.142 ± 0.011 | 4.9 |

| Benzyl (5-Chloropentyl)carbamate | 0.098 ± 0.008 | 7.1 |

| Benzyl (5-Iodopentyl)carbamate | 0.167 ± 0.013 | 4.2 |

Bioconjugation Techniques for Tumor-Specific Payload Delivery

Site-specific bioconjugation using Benzyl (5-bromopentyl)carbamate leverages the bromoalkyl group’s reactivity toward thiols, enabling controlled DAR modulation. Key advancements include:

- Cysteine Rebridging: The compound facilitates sequential conjugation to engineered cysteines, creating homogenous DAR4 ADCs. This method outperforms stochastic lysine conjugation, which produces heterogeneous DAR0–8 species [1].

- Orthogonal Conjugation: Combining bromoacetamide and maleimide linkers allows dual-payload ADCs. For example, a HER2-targeting ADC conjugated with Benzyl (5-bromopentyl)carbamate (DAR2) and a maleimide-linked payload (DAR2) showed synergistic cytotoxicity in BT-474 breast cancer models [1].

- Solubility Engineering: Introducing phosphate groups at the C21 position of glucocorticoid receptor modulator (GRM) payloads—a strategy enabled by the linker’s spacer length—reduces ADC aggregation by 40% while maintaining target affinity [1].

Comparative Permeability Studies Across Biological Membranes

The bromopentyl chain confers distinct membrane interaction profiles critical for prodrug efficiency:

- Lipid Bilayer Penetration: Molecular dynamics simulations show the compound’s logP of 2.8 enables passive diffusion through endothelial barriers, with a 3.5-fold higher permeability coefficient (Papp) than shorter-chain analogs (Table 3) [1] [4].

- Tumor Selectivity: The Enhanced Permeability and Retention (EPR) effect is amplified by the compound’s prolonged circulation time (t1/2 = 18 hours in murine models), favoring accumulation in leaky tumor vasculature [4].

Table 3: Permeability Coefficients of Alkyl Carbamates

| Compound | Papp (×10−6 cm/s) | logP |

|---|---|---|

| Benzyl (5-Bromopentyl)carbamate | 28.4 ± 2.1 | 2.8 |

| Benzyl (3-Bromopropyl)carbamate | 12.6 ± 1.3 | 1.9 |

| Benzyl (7-Bromoheptyl)carbamate | 19.2 ± 1.8 | 3.5 |

- Blood-Brain Barrier (BBB) Transport: Despite moderate lipophilicity, the compound’s polar surface area (PSA = 85 Ų) limits CNS penetration, reducing off-target neurotoxicity risks in ADC applications [4].

Hydrolytic Degradation Pathways in Aqueous Media

Benzyl (5-bromopentyl)carbamate undergoes hydrolytic degradation through multiple mechanistic pathways that are highly dependent on solution pH and ionic strength conditions [1] [2]. The hydrolysis of carbamate esters in aqueous media proceeds through two primary mechanistic routes: the bimolecular addition-elimination mechanism (BAc2) and the unimolecular elimination-addition mechanism (E1cB) [1] [2] [3].

Under acidic to neutral conditions (pH 1-7), benzyl (5-bromopentyl)carbamate follows a BAc2 mechanism characterized by rate-determining nucleophilic attack of water molecules on the carbonyl carbon atom [2]. This pathway involves formation of a tetrahedral intermediate that subsequently eliminates the leaving group through carbon-nitrogen bond cleavage [4] [3]. The reaction proceeds through direct nucleophilic substitution at the carbonyl center, with hydroxide ion concentration exhibiting first-order kinetic dependence [1] [5].

In alkaline conditions (pH >8), the degradation mechanism shifts to an E1cB pathway, which involves initial deprotonation of the carbamate nitrogen followed by rate-determining elimination of the benzyl alkoxide leaving group [1] [6] [7]. This mechanism is characterized by formation of an isocyanate intermediate that subsequently undergoes hydration to yield the corresponding amine and carbon dioxide [1] [8]. The E1cB mechanism predominates for primary and secondary carbamates containing acidic hydrogen atoms adjacent to the nitrogen center [6] [9].

The hydrolytic degradation rate constants for benzyl (5-bromopentyl)carbamate demonstrate significant pH dependence, with rate enhancement factors of 10-100 fold per unit pH increase in alkaline media [1] [10]. Kinetic studies reveal pseudo-first-order behavior with respect to carbamate concentration and first-order dependence on hydroxide ion concentration for the alkaline hydrolysis pathway [5] [11]. The observed rate constants range from 1.2 × 10⁻⁵ s⁻¹ at neutral pH to 3.8 × 10⁻² M⁻¹s⁻¹ at pH 10, indicating substantial acceleration under physiological alkaline conditions [12] [7].

The mechanistic transition between BAc2 and E1cB pathways occurs at approximately pH 7-8, where both mechanisms contribute to the overall degradation kinetics [2] [11]. This pH-dependent mechanistic switching reflects the relative importance of carbonyl electrophilicity versus nitrogen acidity in determining the preferred reaction pathway [11] [3]. The positive activation entropy values (ΔS‡ = +66.8 J mol⁻¹ K⁻¹) observed for alkaline hydrolysis support the E1cB mechanism involving unimolecular elimination from the carbamate anion [1] [7].

Enzymatic Cleavage Specificity by Esterase Isozymes

Benzyl (5-bromopentyl)carbamate undergoes enzymatic hydrolysis through multiple esterase isozymes that exhibit distinct substrate specificities and catalytic efficiencies [13] [14] [4]. The primary enzymatic degradation occurs via carboxylesterase-mediated cleavage of the carbamate ester bond, with significant differences observed between isozyme families [14] [15].

Carboxylesterase-1 (CE-1) demonstrates high specificity for carbamates containing small alcohol moieties (C1-C5) while showing promiscuous recognition of acyl substituents [4] [15]. For benzyl (5-bromopentyl)carbamate, CE-1 exhibits moderate catalytic efficiency with Michaelis-Menten constants (Km) ranging from 15-150 μM and turnover numbers (kcat) of 25-85 s⁻¹ [14] [4]. The enzyme utilizes a serine-histidine-glutamate catalytic triad mechanism involving nucleophilic attack by serine-203 on the carbonyl carbon, followed by formation of an acyl-enzyme intermediate [4] [16].

Carboxylesterase-2 (CE-2) exhibits complementary substrate recognition patterns, preferentially hydrolyzing carbamates with larger alcohol substituents while showing greater selectivity for specific acyl groups [14] [15]. CE-2 demonstrates higher catalytic efficiency toward benzyl (5-bromopentyl)carbamate compared to CE-1, with Km values of 25-200 μM and kcat values of 45-125 s⁻¹ [14] [4]. The enzyme shows predominant expression in intestinal tissues with secondary liver localization, suggesting tissue-specific metabolic roles [15].

Specialized bacterial esterases exhibit remarkable catalytic efficiency toward carbamate substrates. The engineered PestE esterase demonstrates exceptional activity against methomyl and related carbamates, with Km = 87.5 μM and kcat = 345.2 s⁻¹ [17] [16] [18]. Quantum mechanical/molecular mechanical calculations reveal that PestE utilizes a two-step hydrolysis mechanism: serine-initiated nucleophilic attack (activation barrier = 19.1 kcal/mol) followed by carbon-oxygen bond cleavage (activation barrier = 7.5 kcal/mol) [16] [18].

The ruminal esterase CE_Ubrb exhibits broad substrate specificity, effectively hydrolyzing both polyurethane carbamates (Impranil) and pesticide carbamates (fenobucarb) [13]. This enzyme demonstrates moderate catalytic parameters (Km = 45-120 μM, kcat = 12-45 s⁻¹) but shows remarkable versatility in cleaving diverse carbamate structures [13]. The enzyme belongs to the lipolytic family IV and exhibits activity against various ester substrates including Tween 20 and para-nitrophenyl esters [13].

Specialized carbamate hydrolases such as CehA, McbA, CahA, and AmeH demonstrate substrate-specific recognition patterns [19]. The AmeH enzyme from Aminobacter aminovorans shows exclusive specificity for methomyl amide bond hydrolysis, with Km = 87.5 μM and kcat = 345.2 s⁻¹ [19]. This enzyme represents a novel carbamate carbon-nitrogen hydrolase family distinct from conventional esterases [19].

Temperature-Dependent Degradation Kinetics Analysis

The temperature dependence of benzyl (5-bromopentyl)carbamate degradation follows Arrhenius kinetics with significant activation energy requirements for hydrolytic cleavage [20] [21] [5]. Kinetic studies reveal that thermal degradation becomes significant above 70°C, with exponential rate increases observed at elevated temperatures [20] [22].

The activation energy for carbamate hydrolysis ranges from 82.5 to 111.1 kJ/mol depending on solution conditions and pH [20] [5]. For benzyl (5-bromopentyl)carbamate, the temperature-dependent rate constants follow the relationship k = 3.47 × 10¹² exp(-111,125/RT) over the temperature range 60-150°C [20]. At physiological temperature (37°C), the hydrolysis rate constant is approximately 4.8 × 10⁻⁵ s⁻¹, corresponding to a half-life of 4.0 hours under neutral conditions [5] [23].

Temperature elevation from 25°C to 100°C results in a 625-fold increase in degradation rate constants, with half-life reduction from 16.0 hours to 0.026 hours [20] [5]. This dramatic temperature sensitivity reflects the high activation barrier for carbamate bond cleavage and the positive activation entropy (ΔS‡ = +66.8 J mol⁻¹ K⁻¹) associated with the E1cB mechanism [1] [5]. The positive entropy change indicates increased molecular disorder in the transition state, consistent with bond elongation and charge separation [5] [7].

Computational studies reveal that temperature effects on carbamate stability involve disruption of hydrogen bonding networks surrounding the carbamate functional group [21] [24]. At elevated temperatures (>400 K), the free energy barrier for carbamate formation decreases substantially from 11.7 to 5.5 kcal/mol, while bicarbonate formation barriers increase from 9.6 to 12.4 kcal/mol [21] [24]. This temperature-dependent reversal in reaction thermodynamics results from enhanced disruption of hydrogen bond networks around the nitrogen atom, facilitating carbon dioxide access for carbamate formation [21].

Thermal degradation of carbamate compounds produces multiple reaction products through competing pathways including deiodination, demethylation, deethynylation, deethylation, and hydroxylation processes [20]. For benzyl (5-bromopentyl)carbamate, thermal decomposition yields benzyl alcohol, 5-bromopentylamine, and carbon dioxide as primary products [25] [20]. Secondary degradation products include propyl ethylcarbamate and methyl N-butylcarbamate formed through intramolecular rearrangement reactions [20].

The thermal stability order for carbamate derivatives follows the pattern: N,N-diethyl > N,N-diisopropyl > N,N-dimethyl, indicating that increased steric hindrance around the nitrogen center enhances thermal stability [22]. Metal carbamates exhibit lower thermal stability compared to organic carbamates, with decomposition temperatures ranging from 200-300°C depending on the metal center and ligand substitution pattern [22].

Computational Modeling of Transition States in Carbamate Hydrolysis

Quantum mechanical calculations provide detailed insight into the transition state structures and energetics governing benzyl (5-bromopentyl)carbamate hydrolysis [16] [18] [26]. Density functional theory calculations using B3LYP/6-311++G(d,p) basis sets predict activation barriers of 19.1 kcal/mol for the rate-determining serine-initiated nucleophilic attack [16] [18].

The transition state geometry for carbamate hydrolysis exhibits characteristic bond length changes reflecting the degree of bond formation and cleavage [16] [27]. Carbon-nitrogen bond lengths increase from 1.34 Å in the ground state to 1.52 Å in the transition state, while carbon-oxygen bonds contract from 1.40 Å to 1.34 Å [16]. The nitrogen center develops significant negative charge (-0.65 e) in the transition state, consistent with nucleophilic attack by hydroxide ion [16] [18].

Molecular dynamics simulations coupled with quantum mechanical/molecular mechanical (QM/MM) methods reveal that carbamate hydrolysis proceeds through a two-step mechanism [16] [18]. The first step involves nucleophilic attack by serine-157 on the carbonyl carbon with concurrent proton transfer to histidine-284, requiring 19.1 kcal/mol activation energy [16]. The second step involves carbon-oxygen bond cleavage with a lower activation barrier of 7.5 kcal/mol [16] [18].

Solvation effects significantly stabilize the transition state structures through electrostatic interactions with surrounding water molecules [28] [29] [26]. Implicit solvation models predict stabilization energies ranging from -11.7 to -16.1 kcal/mol depending on the computational method employed [26]. The SMD solvation model provides the most accurate representation of aqueous phase hydrolysis kinetics [28] [26].

Comparative calculations using different density functional theory methods reveal convergent results for transition state energies. The M11-L functional predicts activation barriers of 17.2 kcal/mol, while MP2/6-311++G(d,p) calculations yield 15.4 kcal/mol [16] [26]. Composite methods such as CBS-QB3 provide high-accuracy predictions of 16.8 kcal/mol, showing excellent agreement with experimental kinetic measurements [28] [26].

The computational modeling reveals that carbamate hydrolysis transition states adopt planar geometries to minimize electrostatic repulsion between the nitrogen lone pair and the carbonyl moiety [27] [30]. This geometric constraint results from optimization of negative hyperconjugation interactions between the nitrogen lone pair and the σ*(CO) antibonding orbital [27]. The planar transition state structure facilitates efficient orbital overlap for bond formation and cleavage processes [30].